molecular formula C9H12ClN5 B2996001 4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine CAS No. 1004451-70-0

4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B2996001
CAS No.: 1004451-70-0
M. Wt: 225.68
InChI Key: UILKRMURBNXKBH-UHFFFAOYSA-N
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Description

Structural Significance of Bipyrazolic Systems in Drug Design

The compound’s molecular architecture (C₉H₁₂ClN₅, MW 225.68 g/mol) features two interconnected pyrazole rings with distinct substitution patterns. The 1,3-dimethyl group on the lateral pyrazole induces steric effects that influence conformational flexibility, while the 4-chloro substituent modulates electron distribution across the system.

Key structural attributes include:

Property Value/Description Pharmacological Implication
Chlorine Position Para to amine group on central pyrazole Enhances hydrogen bonding capacity
Methyl Group Placement 1,3-positions on lateral pyrazole Improves metabolic stability
Tautomeric Potential Three possible prototropic forms Enables multi-target binding modes

X-ray crystallographic studies of analogous compounds reveal dihedral angles between pyrazole rings ranging from 45–65°, suggesting significant conformational adaptability during target engagement. The molecule’s capacity for N-H⋯N hydrogen bonding (as observed in related structures) facilitates strong interactions with enzymatic active sites, particularly those containing aspartate or glutamate residues.

Evolutionary Trends in N-Substituted Pyrazole Derivatives Development

Synthetic approaches to this compound typically employ sequential N-alkylation and chlorination steps. A representative pathway involves:

  • Core Pyrazole Formation : Cyclocondensation of hydrazine derivatives with β-diketones yields the 1H-pyrazol-5-amine backbone.
  • N-Methylation : Treatment with methyl iodide under basic conditions introduces dimethyl groups at specified positions.
  • Chlorination : Electrophilic substitution using phosphorus oxychloride installs the critical 4-chloro moiety.

Recent advancements utilize flow chemistry techniques to improve reaction yields (68–72% reported in optimized conditions) while reducing byproduct formation. The compound’s logP value (predicted 1.89) and polar surface area (68.9 Ų) suggest favorable membrane permeability balanced with sufficient aqueous solubility for oral bioavailability.

Comparative analysis with first-generation pyrazole derivatives reveals three key evolutionary improvements:

  • Enhanced Selectivity : The dimethylpyrazole subunit decreases off-target binding by 40–60% compared to non-substituted analogs in kinase inhibition assays.
  • Synthetic Scalability : Modular synthesis allows rapid generation of >50 structural analogs within three reaction steps.
  • Thermodynamic Stability : Differential scanning calorimetry shows a melting point elevation of 28°C relative to mono-pyrazolic counterparts, indicating improved formulation stability.

The compound’s capacity for regioselective functionalization at N1 and C5 positions enables precise pharmacological optimization. Current research focuses on developing halogenated variants with increased blood-brain barrier penetration for neurological applications.

Properties

IUPAC Name

4-chloro-2-[(1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5/c1-6-7(4-14(2)13-6)5-15-9(11)8(10)3-12-15/h3-4H,5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILKRMURBNXKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CN2C(=C(C=N2)Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine (CAS No. 1006343-94-7) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

The molecular formula of the compound is C9H12ClN5C_9H_{12}ClN_5, with a molecular weight of 225.68 g/mol. It exhibits a minimum purity of 95% and is typically used in laboratory settings for research purposes .

Recent studies indicate that pyrazole derivatives, including this compound, may exert their biological effects through modulation of key cellular pathways such as the mTOR pathway and autophagy processes. The mTOR (mechanistic target of rapamycin) pathway plays a crucial role in cell growth and metabolism, making it a significant target for anticancer therapies .

Anticancer Properties

Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MIA PaCa-2< 10mTORC1 inhibition, increased autophagy
MCF70.01Induction of apoptosis via autophagic pathways
A54926Growth inhibition through autophagy modulation

These findings suggest that the compound may act as a potent inhibitor of tumor growth by disrupting normal cellular processes associated with cancer progression.

Autophagy Modulation

The compound has been shown to increase basal levels of autophagy while impairing autophagic flux under nutrient-replete conditions. This dual action can selectively target cancer cells that rely on autophagy for survival under metabolic stress, a common characteristic of solid tumors .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Study on Pyrazole Analogues : A study investigated various pyrazole compounds and their effects on mTORC1 activity. The results indicated that certain analogues reduced mTORC1 reactivation post-starvation, suggesting potential therapeutic applications in cancer treatment .
  • Structure-Activity Relationship (SAR) Analysis : Another research focused on the SAR of related pyrazole compounds, revealing that modifications in structure could significantly enhance antiproliferative activity against specific cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous pyrazole derivatives:

Compound Name CAS Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Notes
4-Chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine (Target) 1004451-70-0 C₉H₁₂ClN₅ 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl], 4-Cl, 5-NH₂ 225.68 Purity: 95%; used in pharmaceutical intermediates .
4-Chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine 1172082-34-6 C₈H₁₀ClN₅ 1-ethyl, 4-Cl, 5-NH₂ 211.65 Discontinued; lower molecular weight due to ethyl substitution .
4-Chloro-1-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-3-amine 1004452-01-0 C₁₀H₁₄ClN₅ 1-ethyl-5-methyl, 4-Cl, 3-NH₂ 239.70 Amine at position 3; higher lipophilicity due to ethyl and methyl groups .
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 2735304 (PubChem) C₁₀H₁₀ClN₃ 3-(4-Cl-phenyl), 1-methyl, 5-NH₂ 207.66 Potential thrombin inhibitor; aromatic substitution enhances rigidity .
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine 1247685-02-4 C₁₀H₉ClFN₃ 1-[(4-Cl-3-F-phenyl)methyl], 5-NH₂ 225.66 Fluorine substitution improves metabolic stability .

Key Observations

Substituent Effects: The 1,3-dimethylpyrazole group in the target compound increases steric bulk compared to simpler alkyl (e.g., ethyl) or aryl substituents. This may enhance binding specificity in biological targets but reduce solubility .

Synthetic Accessibility :

  • Compounds with alkyl substitutions (e.g., ethyl or methyl groups) are synthesized via straightforward alkylation or coupling reactions (e.g., using EDCI/HOBt in DMF, as in ), while aryl-substituted derivatives often require cross-coupling methodologies .

Biological Relevance :

  • Pyrazole derivatives with chloro and amine groups are frequently explored as kinase or protease inhibitors. For example, highlights the role of 3-position substituents in thrombin inhibition, suggesting the target compound’s dimethylpyrazole group could modulate similar activity .

Challenges and Opportunities

  • Solubility Limitations : The hydrophobic 1,3-dimethylpyrazole moiety in the target compound may reduce aqueous solubility, necessitating formulation optimization for in vivo applications.
  • Unexplored Bioactivity : While structural analogs show promise in thrombin inhibition () and opioid receptor modulation (), the target compound’s specific pharmacological profile remains underexplored .

Q & A

Q. Q1. What are the established synthetic routes for 4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine, and how can yield and purity be optimized?

A1. Synthesis typically involves multi-step protocols, including cyclization, formylation, and acylation (e.g., using 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride intermediates) . Optimization strategies include:

  • Reaction Conditions : Reflux in polar aprotic solvents (e.g., xylene or DMF) with acid catalysts like p-toluenesulfonic acid, achieving yields up to 94% under Dean-Stark conditions .
  • Purification : Column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization to enhance purity (>95%) .
  • Characterization : Confirm intermediates via IR (C=O stretch at ~1700 cm⁻¹) and LC-MS (molecular ion peaks) .

Q. Q2. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

A2.

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify substituents (e.g., pyrazole ring protons at δ 6.5–7.5 ppm; methyl groups at δ 2.0–2.5 ppm) .
    • Mass Spectrometry : ESI-MS detects [M+H]⁺ peaks; fragmentation patterns confirm backbone stability .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL refinement, R factor <0.05) resolves bond lengths (e.g., C-Cl at ~1.73 Å) and torsion angles .

Q. Q3. What analytical techniques are recommended for assessing purity and stability during storage?

A3.

  • Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by TLC or NMR to detect hydrolysis or oxidation .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

A4. Discrepancies (e.g., dynamic vs. static structural features) arise due to:

  • Solvent Effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. Use DFT calculations (B3LYP/6-311+G(d,p)) to model both environments .
  • Disorder in Crystals : Refine using SHELXL’s PART and SUMP instructions to account for overlapping electron densities .

Q. Q5. What strategies are effective for evaluating its pharmacological activity, such as antimicrobial or anti-inflammatory potential?

A5.

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) with positive controls (e.g., ciprofloxacin) .
    • Anti-inflammatory : COX-2 inhibition assays (ELISA) using IL-1β-stimulated macrophages .
  • Cytotoxicity : MTT assays on HEK-293 cells to rule out nonspecific toxicity .

Q. Q6. How can researchers address low solubility in aqueous buffers during biological testing?

A6.

  • Co-solvents : Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) via esterification .

Q. Q7. What are the challenges in crystallizing this compound, and how can they be mitigated?

A7.

  • Challenges : Polymorphism or twinning due to flexible substituents (e.g., pyrazole-methyl groups) .
  • Solutions : Slow evaporation (hexane/ethyl acetate) at 4°C or vapor diffusion with dichloromethane/methanol .

Q. Q8. How does the substitution pattern (e.g., chloro, methyl groups) influence its reactivity in further derivatization?

A8.

  • Electrophilic Aromatic Substitution : Chloro groups deactivate the pyrazole ring, directing reactions to the 5-amine position .
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd(OAc)₂/XPhos catalysts for C-C bond formation at the 4-chloro site .

Methodological Innovations

Q. Q9. Can green chemistry approaches (e.g., water-mediated synthesis) be applied to this compound’s preparation?

A9. Yes:

  • Water as Solvent : Cs₂CO₃-mediated condensation of pyrazole amines with esters at 100°C (4 h, 76–85% yield) avoids toxic solvents .
  • Microwave Assistance : Reduces reaction times (e.g., from 12 h to 30 min) for cyclization steps .

Q. Q10. What computational tools are recommended for predicting binding modes to biological targets?

A10.

  • Docking : AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., COX-2) .
  • MD Simulations : GROMACS (AMBER force field) to assess stability of ligand-protein complexes over 100 ns trajectories .

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